Performance of 3-Methoxyphenyl Substrate in Enantioselective Michael Addition-Lactonisation
In an enantioselective Michael addition-lactonisation process employing isothiourea catalysis, the use of 1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one as a substrate results in the formation of a stereodefined dihydropyranone product. The reported stereoselectivity for this specific transformation is up to 90:10 diastereomeric ratio (dr) and up to 98:2 enantiomeric ratio (er) [1]. This performance establishes a benchmark for the utility of the 3-methoxyphenyl substituent in this reaction class.
| Evidence Dimension | Catalytic Enantioselective Reaction Outcome (dr and er) |
|---|---|
| Target Compound Data | dr up to 90:10; er up to 98:2 |
| Comparator Or Baseline | Other (E)-trifluoromethylenones with different aryl substitution (e.g., unsubstituted phenyl, 4-methoxyphenyl) would be expected to yield different dr and er values, though specific comparator data for this exact reaction is not provided in the abstract. |
| Quantified Difference | Not explicitly quantified in comparison; this data establishes the baseline performance for the 3-methoxyphenyl derivative. |
| Conditions | Catalytic, enantioselective Michael addition-lactonisation using isothiourea catalysis (e.g., tetramisole) with 2,4,6-trichlorophenyl ester as enolate precursor. |
Why This Matters
This data confirms the compound's viability as a substrate in a valuable stereoselective transformation, which is a key selection criterion for procurement in methodology-focused laboratories.
- [1] Young, C. M., Taylor, J. E., & Smith, A. D. (2019). Evaluating aryl esters as bench-stable C(1)-ammonium enolate precursors in catalytic, enantioselective Michael addition-lactonisations. Organic & Biomolecular Chemistry, 17(19), 4747-4752. View Source
